molecular formula C19H22ClN B8276740 1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

Cat. No. B8276740
M. Wt: 299.8 g/mol
InChI Key: LICNPGVMUVZEPG-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

The mixture of 1-benzyl-4-(2-chloro-phenyl)-4-methylpiperidine and 1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine (1.6 g) was dissolved in methanol (30 mL) and 1-chloroethylchloroformate (0.9 mL) was added. The mixture was heated at reflux for 10 minutes and allowed to cool. The solvent was removed by evaporation under vacuum and the residue precipitated from ethyl acetate with ether to give a 4:1 mixture of the title compound and 4-(4-chloro-phenyl)-4-methyl-piperidine which was used directly without further purification. LCMS m/z 210.2 [M+H]+. R.T.=2.64 min (Analytical Method 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[Cl:21])([CH3:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.C(N1CCC(C2C=CC(Cl)=CC=2)(C)CC1)C1C=CC=CC=1.ClC(OC(Cl)=O)C.ClC1C=CC(C2(C)CCNCC2)=CC=1>CO>[Cl:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:11]1([CH3:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCNCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)C1=C(C=CC=C1)Cl
Name
1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue precipitated from ethyl acetate with ether
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1(CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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